2-Azabicyclo[2.2.1]hept-5-en-3-one
CAS No.: 49805-30-3
Cat. No.: VC20758055
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.
![2-Azabicyclo[2.2.1]hept-5-en-3-one - 49805-30-3](/images/no_structure.jpg)
CAS No. | 49805-30-3 |
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Molecular Formula | C6H7NO |
Molecular Weight | 109.13 g/mol |
IUPAC Name | 2-azabicyclo[2.2.1]hept-5-en-3-one |
Standard InChI | InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8) |
Standard InChI Key | DDUFYKNOXPZZIW-UHFFFAOYSA-N |
SMILES | C1C2C=CC1NC2=O |
Canonical SMILES | C1C2C=CC1NC2=O |
Chemical Identity and Structure
Nomenclature and Identification
2-Azabicyclo[2.2.1]hept-5-en-3-one is identified by several key chemical identifiers that provide specific information about its structure and properties. Table 1 summarizes the essential chemical identifiers for this compound.
Table 1: Chemical Identifiers of 2-Azabicyclo[2.2.1]hept-5-en-3-one
Identifier | Value |
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CAS Number | 49805-30-3 |
Molecular Formula | C₆H₇NO |
Molecular Weight | 109.13 g/mol |
MDL Number | MFCD00213364 |
IUPAC Name | 3-azabicyclo[2.2.1]hept-5-en-2-one |
SMILES String | C1C2C=CC1NC2=O |
InChI Key | DDUFYKNOXPZZIW-UHFFFAOYSA-N (racemic) |
Common Name | Vince lactam |
PubChem CID | 548678 |
The compound is named after Robert Vince, who utilized its structural features for the preparation of carbocyclic nucleosides, work that ultimately led to the synthesis of abacavir . The IUPAC nomenclature can sometimes appear as 3-azabicyclo[2.2.1]hept-5-en-2-one, which represents the same structure from a different numbering perspective .
Structural Characteristics
2-Azabicyclo[2.2.1]hept-5-en-3-one features a bicyclic structure with a bridged system containing seven atoms in its skeleton. The molecule incorporates a γ-lactam functionality, which consists of a five-membered ring containing a nitrogen atom and a carbonyl group adjacent to the nitrogen. This structure provides a rigid framework with defined stereochemistry at two carbon centers, making it particularly valuable in stereoselective syntheses .
The compound's bicyclic nature creates a constrained molecular geometry that contributes to its unique reactivity patterns and makes it an excellent scaffold for building more complex molecules with precise spatial arrangements .
Physical and Chemical Properties
Physical Properties
2-Azabicyclo[2.2.1]hept-5-en-3-one exists as a crystalline solid at room temperature with distinct physical characteristics. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of 2-Azabicyclo[2.2.1]hept-5-en-3-one
Property | Value |
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Physical State | Crystalline powder/Crystal |
Melting Point (racemic) | 57°C |
Melting Point (R-isomer) | 94-97°C |
Flash Point | 110°C |
Recommended Storage | 0-10°C (Refrigerator) |
The compound is typically stored under refrigeration to maintain its stability and prevent degradation over time . The notable difference in melting points between the racemic mixture and the pure R-isomer highlights the impact of stereochemical purity on physical properties .
Chemical Reactivity
The chemical reactivity of 2-Azabicyclo[2.2.1]hept-5-en-3-one is primarily governed by its lactam functionality and the strained bicyclic system. The presence of the carbon-carbon double bond (alkene) within the bicyclic structure provides an additional site for chemical transformations, allowing for diverse modification strategies .
The γ-lactam moiety can undergo various reactions, including ring-opening transformations, which are particularly valuable for introducing additional functional groups at specific positions. This reactivity profile makes the compound exceptionally useful in the synthesis of complex molecular architectures with precise stereochemical control .
Stereochemistry and Isomeric Forms
Stereoisomers
2-Azabicyclo[2.2.1]hept-5-en-3-one exists in multiple stereoisomeric forms due to the presence of two stereogenic centers within its bicyclic structure. The commercially available forms include:
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Racemic mixture: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
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(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
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(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Each stereoisomer possesses distinct properties and may exhibit different biological activities when incorporated into pharmaceutical compounds .
Optical Properties
The enantiomerically pure forms of 2-Azabicyclo[2.2.1]hept-5-en-3-one display significant optical activity. The R-isomer exhibits a specific rotation of [α]₂₀/D −565° (c = 1 in chloroform) and is commercially available with an enantiomeric excess (ee) of 99% as determined by HPLC analysis . The S-isomer, conversely, displays a positive rotation value, consistent with its mirror-image relationship to the R-isomer .
The high optical purity achievable for these enantiomers is crucial for applications in asymmetric synthesis and the development of single-enantiomer pharmaceuticals .
Synthesis Methods
Industrial Production
The commercial production of 2-Azabicyclo[2.2.1]hept-5-en-3-one typically involves a Diels-Alder reaction, which is a powerful method for constructing bicyclic systems. According to patent literature, one process utilizes cyclopentadiene as a key starting material .
The European Patent EP0508352B1 describes a process for preparing 2-Azabicyclo[2.2.1]hept-5-en-3-one, indicating its industrial relevance. The synthetic route likely involves the reaction of cyclopentadiene with a suitable dienophile, followed by transformations to introduce the lactam functionality . The patent mentions methanesulfonyl as a component in the synthetic process, suggesting a route involving sulfonyl intermediates .
Purification and Analysis
Commercial samples of 2-Azabicyclo[2.2.1]hept-5-en-3-one are typically available with a purity of ≥98.0%, as determined by gas chromatography (GC) analysis . This high level of purity is essential for its application in pharmaceutical synthesis and other sensitive applications where impurities could lead to unwanted side reactions or contaminated products.
For the enantiomerically pure forms, additional purification steps and analytical methods such as HPLC with chiral stationary phases are employed to ensure both chemical and stereochemical purity .
Applications in Research and Industry
Pharmaceutical Applications
2-Azabicyclo[2.2.1]hept-5-en-3-one has found extensive applications in pharmaceutical research and development. Its most significant contributions are in the synthesis of carbocyclic nucleosides and related compounds with therapeutic potential. Some key pharmaceutical applications include:
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Antiviral Drug Development: The compound serves as a starting material for the synthesis of abacavir, an important antiretroviral medication used in the treatment of HIV/AIDS .
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Neuraminidase Inhibitors: It is a precursor in the synthesis of peramivir, a potent neuraminidase inhibitor used for treating influenza .
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GABA-AT Inactivators: The compound is utilized in preparing five-membered analogs of 4-amino-5-halopentanoic acids, which serve as potential GABA aminotransferase (GABA-AT) inactivators with applications in treating neurological disorders .
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Analgesics and Anti-inflammatory Drugs: The unique structure of 2-Azabicyclo[2.2.1]hept-5-en-3-one makes it valuable in the development of pain management medications .
Chemical Research and Synthesis
Beyond its pharmaceutical applications, 2-Azabicyclo[2.2.1]hept-5-en-3-one serves as a versatile building block in organic synthesis for creating complex molecules with precise stereochemical control. Its applications include:
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Material Science: The compound finds use in creating specialized polymers and materials, contributing to advancements in coatings and adhesives with specific mechanical and chemical properties .
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Analytical Chemistry: It is utilized in the development of analytical methods for detecting and quantifying various substances, supporting research in ensuring product safety and regulatory compliance across industries .
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Neuroscience Research: The compound's structure facilitates investigations into neurotransmitter systems, making it valuable for understanding neurological disorders and developing potential treatments .
Role in Medicinal Chemistry
Carbocyclic Nucleoside Synthesis
One of the most significant contributions of 2-Azabicyclo[2.2.1]hept-5-en-3-one to medicinal chemistry is its role in the synthesis of carbocyclic nucleosides. These compounds are nucleoside analogs in which the oxygen in the furanose ring is replaced by a methylene group, resulting in increased metabolic stability .
Vince lactam has been extensively used for preparing various carbocyclic nucleosides with medicinal applications, including:
Nucleoside Analog Development
The compound also serves as an intermediate in the synthesis of various nucleoside analogs with potential therapeutic applications:
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Difluoro guanosine derivatives
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Carbocyclic oxanosine and related derivatives
These nucleoside analogs have been investigated for their antiviral, anticancer, and other therapeutic properties, highlighting the compound's significance in drug discovery efforts.
Non-Nucleoside Therapeutic Molecules
Beyond nucleoside chemistry, 2-Azabicyclo[2.2.1]hept-5-en-3-one has found applications in targeting various disease conditions through the synthesis of non-nucleoside therapeutic molecules. Notable examples include:
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